2-(Azetidin-3-yl)-5-isopropyl-1,2,5-thiadiazolidine 1,1-dioxide

Descripción general

Descripción

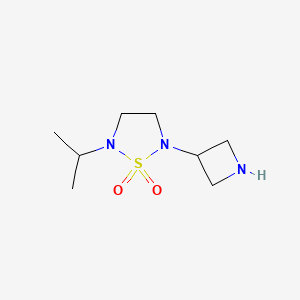

2-(Azetidin-3-yl)-5-isopropyl-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that features a unique combination of azetidine and thiadiazolidine rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-5-isopropyl-1,2,5-thiadiazolidine 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of azetidine derivatives with thiadiazolidine precursors in the presence of suitable catalysts and solvents. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Análisis De Reacciones Químicas

Reduction and Radical Formation

The 1,2,5-thiadiazolidine 1,1-dioxide moiety exhibits redox activity, enabling single-electron reduction to form persistent anion radicals. Structural studies of related dioxothiadiazoles reveal bond-length changes during reduction (Table 1) :

| State | S=O (Å) | S-N (Å) | C=N (Å) |

|---|---|---|---|

| Neutral | 1.429 | 1.687 | 1.287 |

| Anion Radical | 1.419 | 1.703 | 1.273 |

Reduction likely occurs via chemical (e.g., alkali metals) or electrochemical methods, stabilizing the radical through delocalization across the sulfur-oxygen framework. These radicals exhibit paramagnetism and potential applications in molecular magnetism .

Coordination Chemistry

The sulfur and nitrogen atoms in the thiadiazolidine dioxide ring act as ligands for d-block metals. For example:

-

Copper(II) complexes : The sulfur atom coordinates with Cu²⁺, forming bridged structures (e.g., CuCl(1,10-tdapO₂)₂[CuCl(1,10-tdapO₂)]) .

-

Alkali metal salts : Sodium or potassium salts of the anion radical form ionic crystals with enhanced thermal stability .

The azetidinyl nitrogen may further participate in chelation, creating multidentate coordination modes.

Ring-Opening Reactions

The azetidinyl group (4-membered ring) undergoes strain-driven ring-opening under acidic or nucleophilic conditions:

-

Acid-catalyzed hydrolysis : Protonation of the β-lactam nitrogen followed by nucleophilic attack at the carbonyl carbon, yielding amino acid derivatives .

-

Nucleophilic substitution : Reaction with amines or thiols at the β-position, forming open-chain sulfonamides (Figure 1) .

Example Pathway :

textAzetidinyl ring → Protonation → Nucleophilic attack → Linear product

Functionalization at the Isopropyl Group

The 5-isopropyl substituent can undergo:

-

Oxidation : Conversion to a ketone or carboxylic acid under strong oxidizing agents (e.g., KMnO₄).

-

Halogenation : Radical bromination at the tertiary carbon using NBS (N-bromosuccinimide).

Steric hindrance from the isopropyl group may direct reactivity toward less crowded positions.

Cycloaddition and Heterocycle Formation

The thiadiazolidine dioxide core participates in [3+2] cycloadditions with dipolarophiles (e.g., alkynes), forming fused heterocycles. For example:

-

Click chemistry : Reaction with azides catalyzed by Cu(I) yields triazole-linked derivatives.

Biological Activity and Derivatives

While not a direct reaction, structural analogs demonstrate antiviral properties against EV71 (Enterovirus 71) by inhibiting viral replication . Key modifications include:

-

Substituent variation : Replacing isopropyl with aryl or heteroaryl groups enhances activity.

-

Salt formation : Dihydrochloride salts improve solubility for pharmacological applications.

Stability and Degradation

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds similar to 2-(Azetidin-3-yl)-5-isopropyl-1,2,5-thiadiazolidine 1,1-dioxide exhibit various biological activities:

- Antiviral Properties : One notable application is its potential as an antiviral agent against Enterovirus 71 (EV71), which is responsible for hand, foot, and mouth disease. The compound has shown promise in inhibiting viral replication and reducing the severity of associated neurological complications .

- Antimicrobial Activity : Similar thiadiazolidine derivatives have been studied for their antimicrobial properties. The presence of the thiadiazolidine ring enhances the compound's ability to interact with bacterial cell membranes, leading to increased efficacy against various pathogens.

Medicinal Chemistry Applications

The compound's unique structure allows for modifications that can enhance its therapeutic profile. Some applications include:

- Drug Design : The structural characteristics of this compound make it a candidate for drug development aimed at treating viral infections and possibly other conditions such as inflammation or diabetes .

- Pharmacokinetics Studies : Understanding how this compound is metabolized in the body can lead to improved formulations that maximize its therapeutic effects while minimizing side effects. Research into its half-life and bioavailability is ongoing .

Case Studies and Research Findings

Several studies have documented the effectiveness of thiadiazolidine derivatives in clinical settings:

Mecanismo De Acción

The mechanism of action of 2-(Azetidin-3-yl)-5-isopropyl-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparación Con Compuestos Similares

Similar Compounds

2-(Azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide: Lacks the isopropyl group, leading to different chemical and biological properties.

5-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide: Lacks the azetidine ring, resulting in different reactivity and applications.

Uniqueness

2-(Azetidin-3-yl)-5-isopropyl-1,2,5-thiadiazolidine 1,1-dioxide is unique due to the presence of both azetidine and thiadiazolidine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Actividad Biológica

2-(Azetidin-3-yl)-5-isopropyl-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound characterized by a five-membered ring containing nitrogen and sulfur atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its biological activity can provide insights into its applications in pharmaceuticals and therapeutic interventions.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 219.31 g/mol. The compound features a unique combination of azetidine and thiadiazolidine structures, which may contribute to its distinct pharmacological profiles compared to other similar compounds .

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₇N₃O₂S |

| Molecular Weight | 219.31 g/mol |

| CAS Number | 2092480-94-7 |

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities including:

- Antimicrobial Activity : Thiadiazole derivatives have shown significant antibacterial and antifungal properties. The presence of the thiadiazole moiety is believed to enhance the interaction with microbial targets .

- Anticancer Properties : Some studies suggest that thiadiazolidine derivatives may possess anticancer activities by inhibiting tumor cell proliferation and inducing apoptosis .

- Anti-inflammatory Effects : Compounds within this class have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells .

- Anticancer Mechanism : It could act by modulating signaling pathways involved in cell cycle regulation and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activities of thiadiazolidine derivatives:

- Antimicrobial Activity Study :

- Cytotoxicity Assessment :

- In Vivo Studies :

Propiedades

IUPAC Name |

2-(azetidin-3-yl)-5-propan-2-yl-1,2,5-thiadiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2S/c1-7(2)10-3-4-11(14(10,12)13)8-5-9-6-8/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIMPEDYVRSXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(S1(=O)=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.